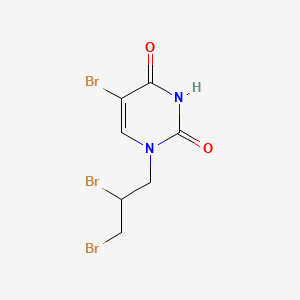

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione

説明

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative. This compound is characterized by the presence of bromine atoms attached to both the pyrimidine ring and the propyl side chain. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of pyrimidine derivatives. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of pyrimidine-2,4(1H,3H)-dione.

Bromination: The pyrimidine-2,4(1H,3H)-dione is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Alkylation: The brominated pyrimidine is then reacted with 2,3-dibromopropane under basic conditions to introduce the 2,3-dibromopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to remove the bromine atoms, leading to the formation of less halogenated derivatives.

Oxidation: Oxidative conditions can lead to the formation of more oxidized products, potentially involving the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Reduction: Formation of less halogenated pyrimidine derivatives.

Oxidation: Formation of oxidized pyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that halogenated pyrimidines exhibit notable antimicrobial properties. 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione has been studied for its effectiveness against various Gram-positive bacteria. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their activity and leading to antimicrobial effects. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's unique structure also suggests potential anticancer applications. Preliminary studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes. Molecular docking studies have indicated that this compound may interact effectively with target proteins involved in cancer progression .

Agricultural Science

Pesticidal Activity

In agricultural applications, halogenated compounds are often utilized for their pesticidal properties. The compound under discussion has been evaluated for its ability to act as a pesticide against various agricultural pests. Its effectiveness is attributed to the halogen substituents that enhance its toxicity towards specific insect species while being less harmful to beneficial organisms . Field trials have indicated promising results in controlling pest populations with minimal environmental impact.

Material Science

Polymer Chemistry

The incorporation of halogenated pyrimidines into polymer matrices has been explored for developing materials with enhanced thermal stability and flame retardancy. Research has shown that polymers containing such compounds exhibit improved mechanical properties and resistance to degradation under extreme conditions . This application is particularly relevant in industries requiring durable materials for construction and manufacturing.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Agricultural Science | Pesticidal Activity | Controls pest populations with minimal environmental impact |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several halogenated pyrimidines, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .

Case Study 2: Pesticide Development

In an agricultural study focusing on pest control strategies, researchers tested the effectiveness of this compound against common crop pests. The findings revealed that the compound significantly reduced pest populations without adversely affecting non-target species .

作用機序

The mechanism of action of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

類似化合物との比較

Similar Compounds

5-Bromo-1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a shorter alkyl chain.

5-Bromo-1-(3-bromopropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a different bromination pattern on the alkyl chain.

5-Chloro-1-(2,3-dichloropropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of multiple bromine atoms, which can enhance its reactivity and potential biological activity

生物活性

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

- IUPAC Name : 5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4-dione

- Molecular Formula : C7H7Br3N2O2

- CAS Number : 195508-05-5

- Molecular Weight : 390.855 g/mol

The compound's structure features multiple bromine atoms attached to both the pyrimidine ring and the propyl side chain, which enhances its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of Pyrimidine Derivatives : Starting with pyrimidine-2,4(1H,3H)-dione, bromination is conducted using bromine or N-bromosuccinimide (NBS) in suitable solvents.

- Alkylation : The brominated pyrimidine is then reacted with 2,3-dibromopropane under basic conditions to introduce the dibromopropyl group .

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit various cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia).

- Findings : Certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent cytotoxic effects .

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. Studies have shown that:

- Activity Against Bacteria : Compounds exhibit significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For instance, at concentrations of 200 μg/mL to 800 μg/mL, there was a marked increase in antibacterial activity .

| Concentration (μg/mL) | S. aureus Growth | E. coli Growth |

|---|---|---|

| 200 | Moderate | Moderate |

| 400 | Significant | Significant |

| 600 | High | High |

| 800 | No growth | No growth |

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in enzymes or receptors. This interaction can lead to inhibition or modulation of their biological functions .

Study on Anticancer Activity

A study evaluated a series of bromo-pyrimidine derivatives for their cytotoxic effects on various tumor cell lines. The results indicated that certain derivatives had comparable efficacy to established treatments like Dasatinib against Bcr/Abl tyrosine kinase .

Study on Antimicrobial Efficacy

Another research focused on the synthesis and evaluation of pyrimidines against bacterial strains. The findings confirmed enhanced biological action at higher concentrations, supporting the potential use of these compounds as antimicrobial agents .

特性

IUPAC Name |

5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br3N2O2/c8-1-4(9)2-12-3-5(10)6(13)11-7(12)14/h3-4H,1-2H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWKMYSDJRNSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699488 | |

| Record name | 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195508-05-5 | |

| Record name | 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。